Prasugrel metabolite
Overview
Description
R-138727 is an organofluorine compound.
Mechanism of Action
Target of Action
The primary target of the Prasugrel metabolite, R-138727, is the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, which is a key process in the formation of blood clots .
Mode of Action
R-138727 interacts with its targets by irreversibly binding to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex . As a result, the ADP-mediated platelet activation and aggregation are inhibited .
Biochemical Pathways
The active metabolite of prasugrel, R-138727, affects the platelet activation pathway . By binding to the P2Y12 type ADP receptors, it prevents the activation of the GPIIb/IIIa receptor complex . This inhibition disrupts the ADP-mediated platelet activation and aggregation, which are crucial steps in the formation of blood clots .
Pharmacokinetics
Prasugrel is a prodrug that is metabolized to R-138727 . The absorption of prasugrel is complete and rapid, with the mean time to peak plasma concentration of R-138727 being approximately 30 minutes . The pharmacokinetics of prasugrel metabolites were found to be linear and dose-proportional in healthy volunteers .
Result of Action
The result of R-138727’s action is the inhibition of ADP-mediated platelet activation and aggregation . This inhibition reduces the risk of thrombotic cardiovascular events in patients with conditions like unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .
Action Environment
The action of R-138727 is influenced by the metabolic environment in the body. The conversion of prasugrel to R-138727 involves rapid deesterification to an intermediate compound, followed by cytochrome P450 (P450)-mediated formation of R-138727 . Therefore, factors that affect the activity of P450 enzymes could potentially influence the action, efficacy, and stability of R-138727 .
Biochemical Analysis
Biochemical Properties
The Prasugrel metabolite is known for its role in inhibiting platelet aggregation by binding irreversibly to the platelet P2Y12 receptor. This interaction prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation . The this compound interacts with enzymes such as carboxylesterase, which is responsible for its conversion from the prodrug form .
Cellular Effects
The this compound exerts significant effects on various cell types, particularly platelets. By inhibiting the P2Y12 receptor, it prevents platelet activation and aggregation, which are critical steps in thrombus formation . This inhibition also affects cell signaling pathways, reducing the release of pro-inflammatory cytokines and other mediators that contribute to atherothrombosis . Additionally, the this compound influences gene expression related to platelet function and inflammation.
Molecular Mechanism
At the molecular level, the this compound binds irreversibly to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation . This binding prevents the activation of downstream signaling pathways that lead to platelet shape change, granule release, and aggregation. The this compound also inhibits the activation of the glycoprotein GPIIb/IIIa complex, further preventing platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound have been observed to change over time. The metabolite is stable and maintains its inhibitory effects on platelet aggregation for several hours after administration . Over longer periods, the metabolite may degrade, leading to a gradual reduction in its efficacy. Long-term studies have shown that the this compound can have sustained effects on platelet function and thrombus formation in both in vitro and in vivo models .
Dosage Effects in Animal Models
In animal models, the effects of the this compound vary with different dosages. At lower doses, the metabolite effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, there may be an increased risk of bleeding and other toxic effects. Studies have identified threshold doses at which the this compound achieves optimal efficacy with minimal adverse effects .
Metabolic Pathways
The this compound is involved in several metabolic pathways. It is primarily metabolized by carboxylesterase to its active form, which then binds to the P2Y12 receptor . The metabolite also interacts with other enzymes and cofactors involved in platelet function and inflammation. These interactions can affect metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, the this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The metabolite’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of the this compound is crucial for its activity and function. It is primarily localized in the cytoplasm of platelets, where it binds to the P2Y12 receptor . The metabolite may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell. These modifications can affect the metabolite’s stability, activity, and interactions with other biomolecules .
Properties
IUPAC Name |
2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQVNSJSJHFPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699475 | |
Record name | {1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204204-73-9 | |
Record name | {1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does R-138727 interact with its target and what are the downstream effects?
A1: R-138727 selectively and irreversibly binds to the platelet P2Y12 adenosine diphosphate (ADP) receptor. [, , , , ] This binding prevents ADP-mediated platelet activation and aggregation, key processes in thrombus formation. [, , , , ] The irreversible binding leads to a sustained inhibition of platelet function for the lifespan of the platelet. []
Q2: Does R-138727 affect other platelet functions besides aggregation?
A2: Yes. Research demonstrates that R-138727 inhibits various ADP-stimulated thrombo-inflammatory markers of platelet activation. These include leukocyte-platelet aggregate formation, platelet surface P-selectin expression, and GPIIb-IIIa activation. [] It also inhibits platelet procoagulant activities, such as phosphatidylserine expression on platelets and tissue factor expression on monocyte-platelet aggregates. []
Q3: What is the molecular formula and weight of R-138727?
A4: The molecular formula of R-138727 is C19H20FNO4S, and its molecular weight is 377.43 g/mol. [, ]
Q4: Is there information available about the spectroscopic data of R-138727?
A4: While the provided research papers focus on the biological activity and pharmacokinetics of R-138727, detailed spectroscopic data is not explicitly discussed.
Q5: How stable is R-138727 under various conditions?
A6: R-138727 contains a thiol group that requires stabilization, particularly during analytical procedures. Derivatization with reagents like N-ethyl maleimide or bromomethoxyacetophenone is commonly used for this purpose. [, ] This suggests the thiol group is susceptible to oxidation or degradation.
Q6: Does R-138727 exhibit any catalytic properties?
A6: R-138727 is not known to possess catalytic properties. Its primary mechanism of action involves binding to the P2Y12 receptor, not catalyzing chemical reactions.
Q7: Have computational methods been employed to study R-138727?
A8: While molecular modeling studies are not extensively discussed in the provided papers, one study mentions utilizing molecular modeling to understand the interaction between R-138727 and the human P2Y12 receptor. []
Q8: What is the impact of structural modifications on R-138727's activity?
A9: R-138727 exists as four stereoisomers due to two chiral centers. [, ] The (R,S)-isomer demonstrates the most potent P2Y12 antagonistic and platelet inhibitory activity, followed by the (R,R)-isomer. [] This highlights the importance of stereochemistry for the compound's biological activity.
Q9: What are the formulation strategies to improve R-138727's stability or bioavailability?
A9: The provided research primarily focuses on the active metabolite itself. Formulation strategies are not extensively discussed, as the focus lies on understanding R-138727's properties and behavior.
Q10: Is there information available regarding SHE regulations for R-138727?
A10: The provided research papers concentrate on the scientific aspects of R-138727, and do not delve into specific SHE regulations.
Q11: How is R-138727 absorbed, distributed, metabolized, and excreted (ADME)?
A12: R-138727, being a metabolite itself, is formed after the administration of the prodrug prasugrel. [, ] Following prasugrel administration, R-138727 is rapidly formed and reaches peak plasma concentrations within approximately 30 minutes to 1 hour. [, , ] It is then further metabolized via S-methylation and conjugation with cysteine. [] Approximately 70% of prasugrel-related metabolites, including R-138727, are excreted in urine, and 25% in feces. [] The median plasma half-life of R-138727 is approximately 4 hours. []
Q12: How does the pharmacokinetic profile of R-138727 compare to other thienopyridines?
A13: R-138727 demonstrates a more rapid onset of action and more consistent antiplatelet effects compared to the active metabolite of clopidogrel. [, , ] This is attributed to the more efficient conversion of prasugrel to R-138727, involving both carboxylesterases and cytochromes P450, while clopidogrel relies solely on a two-step CYP-dependent activation. [, , ]
Q13: Does grapefruit juice affect the pharmacokinetics of R-138727?
A14: Yes, grapefruit juice, a known inhibitor of intestinal CYP3A4, reduces the formation of R-138727, although with a limited effect on the overall antiplatelet effects of prasugrel. []
Q14: How does chronic kidney disease affect the exposure to R-138727?
A15: While R-138727 binds to endogenous thiols, predicting its exposure changes in chronic kidney disease patients using a physiologically based pharmacokinetic (PBPK) model proved challenging. [] The model overpredicted the change in exposure, suggesting a complex interplay of factors beyond renal function. []
Q15: What in vitro models have been used to study R-138727?
A15: Researchers have utilized various in vitro models, including:
- Platelet-rich plasma: To assess the inhibition of ADP-induced platelet aggregation. [, , , ]
- Whole blood: To evaluate the impact on platelet function in a more physiologically relevant environment. [, , , , ]
- Human cell lines: To investigate the effects on vascular smooth muscle cells, including the upregulation of monocyte chemoattractant protein-1 (MCP-1) and monocyte adhesion. []
Q16: What animal models have been employed in R-138727 research?
A17: Studies have utilized:- Rat models: To investigate the antiplatelet and antithrombotic effects of prasugrel, which is metabolized to R-138727 in vivo. [] They have also been used to study the effects of prasugrel on inflammatory models, such as peptidoglycan polysaccharide-induced arthritis. []- Dog models: To evaluate the contribution of different organs, like the intestine and liver, to the formation of R-138727 after prasugrel administration. []- Mouse models: To assess the impact of prasugrel on platelet-leukocyte interactions and inflammatory responses in an endotoxic shock model. []
Q17: Are there any clinical trials investigating R-138727?
A18: While clinical trials have investigated prasugrel, the focus has been on the overall efficacy and safety of the prodrug rather than isolating the effects of R-138727. []
Q18: What information is available regarding the toxicology and safety of R-138727?
A20: The provided research papers primarily focus on the pharmacological aspects of R-138727 and its prodrug prasugrel. While they highlight the potential for a higher bleeding risk with prasugrel compared to clopidogrel, detailed toxicological data on R-138727 itself is not extensively discussed. []
Q19: Are there specific drug delivery strategies being explored for R-138727?
A19: The provided research focuses on the fundamental properties and behavior of R-138727. Specific drug delivery strategies are not a primary focus of these studies.
Q20: Are there biomarkers being researched to predict R-138727 efficacy or monitor treatment response?
A22: Research suggests that circulating platelet-monocyte aggregates (PMAs) and platelet-neutrophil aggregates (PNAs) could be potential biomarkers for in vivo platelet activation and might be helpful in monitoring the pharmacodynamic effects of antiplatelet therapy. []
Q21: What analytical methods are used to characterize and quantify R-138727?
A23: The primary analytical technique for quantifying R-138727 in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] Due to the instability of the free thiol group, derivatization with stabilizing agents is typically performed before analysis. [, ]
Q22: How are the stereoisomers of R-138727 separated and analyzed?
A24: A chiral liquid chromatography-tandem mass spectrometry method has been developed to separate and quantify the four stereoisomers of R-138727 after derivatization with bromomethoxyacetophenone. [] This method allows researchers to determine the relative amounts of each isomer in biological samples. []
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